molecular formula C7H4Br2ClI B8258779 5-Bromo-2-chloro-4-iodobenZyl bromide

5-Bromo-2-chloro-4-iodobenZyl bromide

Cat. No.: B8258779
M. Wt: 410.27 g/mol
InChI Key: VNKNUVVPFNTIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified by the Chemical Abstracts Service (CAS) number 5-Bromo-2-chloro-4-iodobenZyl bromide is a chemical entity with specific properties and applications. This compound is utilized in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-iodobenZyl bromide involves multiple steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:

    Selection of Starting Materials: The choice of starting materials is crucial for the synthesis of this compound. These materials are selected based on their reactivity and compatibility with the desired reaction conditions.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the efficient formation of this compound. Common solvents used in the synthesis include organic solvents like dichloromethane and ethanol.

    Catalysts and Reagents: Catalysts and reagents play a significant role in the synthesis of this compound. Commonly used catalysts include transition metal complexes, while reagents such as acids and bases are employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve:

    Large-Scale Reactors: The synthesis is carried out in large-scale reactors to produce significant quantities of this compound.

    Process Optimization: The reaction conditions are optimized to maximize yield and minimize by-products. This includes controlling parameters such as temperature, pressure, and reaction time.

    Purification Techniques: The final product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-iodobenZyl bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under controlled conditions to ensure the desired outcome. Common reagents and conditions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:

    Oxidation: The oxidation of this compound may produce carboxylic acids or ketones.

    Reduction: Reduction reactions may yield alcohols or amines.

    Substitution: Substitution reactions can result in the formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

5-Bromo-2-chloro-4-iodobenZyl bromide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is employed to study cellular processes and biochemical pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-iodobenZyl bromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Molecular Targets: this compound binds to specific proteins or enzymes, modulating their activity.

    Pathway Modulation: The compound influences various biochemical pathways, leading to changes in cellular processes and functions.

Properties

IUPAC Name

1-bromo-5-(bromomethyl)-4-chloro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClI/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKNUVVPFNTIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.